Silanol
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Overview
Description
Silanol is a functional group in silicon chemistry characterized by the connectivity Si–O–H. It is analogous to the hydroxy functional group (C–O–H) found in alcohols. Silanols are often intermediates in organosilicon chemistry and silicate mineralogy. They play a crucial role in various chemical processes and industrial applications .
Synthetic Routes and Reaction Conditions:
From Alkoxysilanes: Silanols can be synthesized by hydrolyzing alkoxysilanes.
From Silyl Halides: The most common method involves the hydrolysis of chlorosilanes.
By Oxidation of Silyl Hydrides: Hydrosilanes can be oxidized using various oxidants such as air, peracids, dioxiranes, and potassium permanganate.
Industrial Production Methods:
Hydrolysis of Dichlorosilanes: This method involves the hydrolysis or methanolysis of dichlorosilanes, leading to a mixture of linear and cyclic oligomeric siloxanes.
High-Temperature Vulcanization: This method uses radical-initiated crosslinking, typically with peroxides, to produce this compound-functionalized polymers.
Types of Reactions:
Oxidation: Silanols can be formed by the oxidation of silyl hydrides.
Hydrolysis: The hydrolysis of silyl halides and alkoxysilanes is a common method to produce silanols.
Condensation: Silanols condense to form disiloxanes, a process that is fundamental in the sol-gel process.
Common Reagents and Conditions:
Hydrolysis Reagents: Water is commonly used for the hydrolysis of silyl halides and alkoxysilanes.
Oxidizing Agents: Air, peracids, dioxiranes, and potassium permanganate are used for the oxidation of silyl hydrides.
Major Products:
Disiloxanes: Formed by the condensation of silanols.
Hydrochloric Acid: A byproduct of the hydrolysis of chlorosilanes.
Scientific Research Applications
Silanols have a wide range of applications in various fields:
Mechanism of Action
Silanols exert their effects primarily through their ability to form hydrogen bonds and undergo condensation reactions. The Si–O–H bond in silanols is more acidic than the corresponding C–O–H bond in alcohols, allowing silanols to participate in various chemical reactions . The molecular targets and pathways involved include the formation of siloxane linkages (Si–O–Si), which are essential in the production of silicone-based materials .
Comparison with Similar Compounds
Siloxanes: Compounds containing Si–O–Si linkages, formed by the condensation of silanols.
Silyl Ethers: Compounds with the connectivity Si–O–R, where R is an organic group.
Silanediols and Silanetriols: Compounds with two or three hydroxyl groups bonded to silicon, respectively.
Uniqueness of Silanol: Silanols are unique due to their ability to form strong hydrogen bonds and their higher acidity compared to alcohols. This makes them highly reactive and versatile intermediates in various chemical processes .
Properties
CAS No. |
854228-08-3 |
---|---|
Molecular Formula |
H4OSi |
Molecular Weight |
48.116 g/mol |
IUPAC Name |
hydroxysilane |
InChI |
InChI=1S/H4OSi/c1-2/h1H,2H3 |
InChI Key |
SCPYDCQAZCOKTP-UHFFFAOYSA-N |
Canonical SMILES |
O[SiH3] |
Origin of Product |
United States |
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